BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Pharmacological Profile of
Cofrogliptin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cofrogliptin

Cat. No.: B10857050

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cofrogliptin (also known as HSK7653) is a potent, orally administered, long-acting inhibitor of
dipeptidyl peptidase-4 (DPP-4).[1][2] Developed for the treatment of type 2 diabetes mellitus
(T2DM), its distinct pharmacokinetic profile supports a novel biweekly dosing regimen.[3][4]
Preclinical studies have demonstrated sustained DPP-4 inhibition, leading to improved
glycemic control in various animal models. This technical guide provides a comprehensive
overview of the preclinical pharmacology of Cofrogliptin, detailing its mechanism of action, in
vitro and in vivo activity, pharmacokinetic properties, and safety profile, supported by
experimental protocols and visual diagrams to facilitate a deeper understanding for research
and development professionals.

Mechanism of Action

Cofrogliptin exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.[5] DPP-4
is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin
hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic
polypeptide (GIP).[5] These hormones are released from the gut in response to food intake and
potentiate glucose-stimulated insulin secretion from pancreatic [3-cells while suppressing
glucagon release from a-cells.[5]
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By inhibiting DPP-4, Cofrogliptin prevents the degradation of active GLP-1 and GIP, thereby
increasing their circulating levels and prolonging their action.[3][5] This enhancement of the
incretin system leads to improved glycemic control, characterized by lower fasting and
postprandial blood glucose levels.[5] A key advantage of this mechanism is its glucose-
dependent nature, which translates to a lower risk of hypoglycemia compared to some other
classes of antidiabetic agents.[3]
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Caption: Mechanism of action of Cofrogliptin.
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In Vitro Pharmacology
DPP-4 Inhibitory Activity

Cofrogliptin is a highly potent inhibitor of the DPP-4 enzyme. In vitro enzymatic assays have
demonstrated its strong inhibitory capability.

Table 1: In Vitro DPP-4 Inhibitory Activity

Compound Parameter Value (nM)

| Cofrogliptin | IC50 | 4.18[1] |

Experimental Protocol: DPP-4 Inhibitor Screening Assay

This protocol describes a representative fluorescence-based method for determining the in vitro
inhibitory activity of compounds against DPP-4.

o Reagent Preparation:

o Assay Buffer: Prepare a 20 mM Tris-HCI buffer (pH 8.0) containing 100 mM NaCl and 1
mM EDTA.[6]

o DPP-4 Enzyme Solution: Dilute human recombinant DPP-4 enzyme in cold Assay Buffer
to the desired working concentration. Keep on ice.[6][7]

o Substrate Solution: Dilute a stock solution of the fluorogenic substrate H-Gly-Pro-
Aminomethylcoumarin (AMC) in Assay Buffer.[6][7]

o Test Compound (Inhibitor): Prepare serial dilutions of Cofrogliptin in the appropriate
solvent (e.g., DMSO) and then dilute further in Assay Buffer to the final desired
concentrations.

o Assay Procedure (96-well plate format):

o Control Wells:
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= 100% Initial Activity: Add 30 pL of Assay Buffer, 10 pL of diluted DPP-4 enzyme, and 10
uL of the solvent used for the inhibitor.[6]

» Background Control: Add 40 pL of Assay Buffer and 10 pL of the inhibitor solvent.[6]

[¢]

Inhibitor Wells: Add 30 pL of Assay Buffer, 10 pL of diluted DPP-4 enzyme, and 10 pL of
the diluted Cofrogliptin solution to triplicate wells.[6]

[¢]

Pre-incubation: Incubate the plate for 10-30 minutes at 37°C.[8]

[e]

Reaction Initiation: Add 50 pL of the Substrate Solution to all wells to initiate the enzymatic
reaction. The final volume in each well is 100 pL.[7]

[e]

Incubation: Cover the plate and incubate for 30 minutes at 37°C, protected from light.[7][8]

e Data Analysis:

o Measure the fluorescence intensity using a microplate reader with an excitation
wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6][7]

o Subtract the background fluorescence from all readings.

o Calculate the percentage of inhibition for each Cofrogliptin concentration relative to the
uninhibited enzyme control.

o Determine the IC50 value by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a four-parameter logistic curve.

In Vivo Pharmacology and Pharmacodynamics

Preclinical studies in various animal models have confirmed the potent and long-lasting
antidiabetic efficacy of Cofrogliptin.

DPP-4 Inhibition in Animal Models

Oral administration of Cofrogliptin resulted in potent, dose-dependent, and sustained
inhibition of plasma DPP-4 activity in mice and rhesus monkeys.
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 In ob/ob Mice: A single oral dose of Cofrogliptin demonstrated a stronger and more
prolonged inhibition of plasma DPP-4 compared to omarigliptin.[9] It also led to a reduction in
HbAlc levels at doses of 3 and 10 mg/kg.[1]

e In Rhesus Monkeys: A single 10 mg/kg oral dose of Cofrogliptin maintained over 80%
plasma DPP-4 inhibition for at least 12 days.[1] The inhibition rates were 76.16% and
43.41% at the end of the second and third weeks post-administration, respectively,
highlighting its ultra-long duration of action.[1]

Table 2: In Vivo Pharmacodynamic Effects of Cofrogliptin

. Primary
Species Model Dose (Oral) Result
Outcome
Strong, dose-
. Plasma DPP-4
ob/ob Mice T2DM Model 3, 10, 30 mgl/kg L dependent
Inhibition .
inhibition.[1]
) Decreased
ob/ob Mice T2DM Model 3, 10 mg/kg HbAlc Levels
HbA1lc.[1]

| Rhesus Monkeys | Normal | 10 mg/kg | Plasma DPP-4 Inhibition | >80% inhibition for at least
12 days.[1] |

Oral Glucose Tolerance Test (OGTT)

The ability of Cofrogliptin to improve glucose tolerance is a key indicator of its in vivo efficacy.
While specific OGTT data for Cofrogliptin from preclinical literature is not detailed in the
provided search results, this is a standard test for all DPP-4 inhibitors. The expected outcome
is a significant reduction in glucose excursion following an oral glucose challenge.

Experimental Protocol: Oral Glucose Tolerance Test
(OGTT) in Mice

This protocol outlines a typical procedure for assessing the effect of a test compound on
glucose tolerance in mice.
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Animal Preparation:

o Use appropriate mouse models (e.g., C57BL/6J or diabetic models like db/db or ob/ob
mice).

o Acclimatize animals for at least one week before the experiment.
o Fast the mice overnight (typically 12-16 hours) with free access to water.[10][11]
Compound Administration:

o Administer Cofrogliptin or vehicle (e.g., 1% hypromellose) via oral gavage at the desired
doses.[9]

o The timing of administration can vary depending on the study's objective (e.g., 30 minutes
or 16 hours before the glucose challenge).[10]

Procedure:

o At time t=0, collect a baseline blood sample from the tail vein to measure fasting glucose
levels.

o Immediately after the baseline sample, administer a glucose solution (typically 2 g/kg body
weight) via oral gavage.

o Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120
minutes) after the glucose challenge.

o Measure blood glucose concentrations at each time point using a glucometer.
Data Analysis:
o Plot the mean blood glucose concentration versus time for each treatment group.

o Calculate the Area Under the Curve (AUC) for the glucose excursion profile from 0 to 120
minutes for each animal.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.researchgate.net/figure/OGTT-in-C57BL-6J-mice-after-oral-administration-of-various-DPP-4-inhibitors-at-doses-of-1_fig9_5629032
https://www.ncbi.nlm.nih.gov/books/NBK532915/
https://www.benchchem.com/product/b10857050?utm_src=pdf-body
https://www.targetmol.com/compound/cofrogliptin
https://www.researchgate.net/figure/OGTT-in-C57BL-6J-mice-after-oral-administration-of-various-DPP-4-inhibitors-at-doses-of-1_fig9_5629032
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Compare the AUC values between the Cofrogliptin-treated groups and the vehicle-
treated group using appropriate statistical tests (e.g., ANOVA). A significant reduction in
AUC indicates improved glucose tolerance.

OGTT Experimental Workflow

Overnight Fasting

Baseline Blood Sample
(12-16 hours) (t=0 min)

Oral Glucose Challenge
ke

(2 glkg)

Blood Sampling Glucose Measurement
(15, 30, 60, 90, 120 min) & AUC Calculation
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(Cofrogliptin or Vehicle)

Click to download full resolution via product page
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Preclinical Pharmacokinetics

Cofrogliptin exhibits a pharmacokinetic profile characterized by an exceptionally long half-life
and high oral exposure, which is consistent with its prolonged pharmacodynamic effects.

Table 3: Pharmacokinetic Parameters of Cofrogliptin in ICR Mice
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Parameter IV Dose (0.5 mg/kg) PO Dose (2 mgl/kg)
Cofrogliptin

t1/2 (h) 25.6 + 9.6 29.9+3.2

Cl (mL/min/kg) 2.57 £0.09

Vdss (L/kg) 3.30 +0.33

Cmax (ng/mL) - 352 + 20

AUCO-t (ng-h/mL) - 7898 + 873

F (%) - 62.2 +6.9

Omarigliptin (for comparison)

t1/2 (h) 3.05+ 0.6 465+ 1.4

F (%) - 95.0 + 29

Data presented as mean + SD. Source: MedChemExpress.[1]

Preclinical pharmacokinetic data clearly distinguish Cofrogliptin from other long-acting DPP-4
inhibitors.[4] For instance, after oral administration in mice, Cofrogliptin's half-life was
significantly longer than that of omarigliptin (29.9 h vs. 4.65 h).[4] This extended half-life is a
key attribute supporting its potential for a biweekly dosing schedule in clinical use.[3]

Toxicology and Safety

Preclinical and early clinical data indicate that Cofrogliptin is generally well-tolerated.[12] In
clinical trials, the incidence of hypoglycemia was low and not significantly different from
placebo, with no severe hypoglycemic events reported.[13][14] Common adverse events
observed in human studies included hyperuricemia, hyperlipidemia, and upper respiratory tract
infections, which were generally mild to moderate.[13][15]

Conclusion

The preclinical pharmacological profile of Cofrogliptin strongly supports its development as an
innovative treatment for type 2 diabetes. Its high potency as a DPP-4 inhibitor, combined with
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an exceptionally long pharmacokinetic half-life, translates into a sustained and durable
pharmacodynamic effect. This profile, demonstrated through potent and prolonged DPP-4
inhibition in multiple animal species, provides a solid rationale for the biweekly dosing regimen
explored in clinical trials. The favorable safety profile, particularly the low risk of hypoglycemia,
further enhances its potential as a valuable therapeutic option that may improve patient
adherence and long-term glycemic management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. medchemexpress.com [medchemexpress.com]
o 2. Cofrogliptin - Wikipedia [en.wikipedia.org]
¢ 3. What clinical trials have been conducted for Cofrogliptin? [synapse.patsnap.com]

o 4. Efficacy and safety of cofrogliptin once every 2 weeks in Chinese patients with type 2
diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PMC
[pmc.ncbi.nlm.nih.gov]

» 5. What is Cofrogliptin used for? [synapse.patsnap.com]

e 6. cdn.caymanchem.com [cdn.caymanchem.com]

e 7. content.abcam.com [content.abcam.com]

» 8. sigmaaldrich.cn [sigmaaldrich.cn]

» 9. Cofrogliptin | Orally DPP-4 inhibitor | TargetMol [targetmol.com]

e 10. researchgate.net [researchgate.net]

e 11. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
e 12. newdrugapprovals.org [newdrugapprovals.org]

o 13. Efficacy and safety of cofrogliptin once every 2 weeks in Chinese patients with type 2
diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b10857050?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/cofrogliptin.html
https://en.wikipedia.org/wiki/Cofrogliptin
https://synapse.patsnap.com/article/what-clinical-trials-have-been-conducted-for-cofrogliptin
https://pmc.ncbi.nlm.nih.gov/articles/PMC11618291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11618291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11618291/
https://synapse.patsnap.com/article/what-is-cofrogliptin-used-for
https://cdn.caymanchem.com/cdn/insert/700210.pdf
https://content.abcam.com/content/dam/abcam/product/documents/133/ab133081/ab133081%20Dipeptidyl%20peptidase%20IV%20(DPP4)%20Inhibitor%20Screening%20Assay%20Kit-protocol%20v2b%20(website).pdf
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/270/705/mak203bul
https://www.targetmol.com/compound/cofrogliptin
https://www.researchgate.net/figure/OGTT-in-C57BL-6J-mice-after-oral-administration-of-various-DPP-4-inhibitors-at-doses-of-1_fig9_5629032
https://www.ncbi.nlm.nih.gov/books/NBK532915/
https://newdrugapprovals.org/2025/08/25/cofrogliptin/
https://pubmed.ncbi.nlm.nih.gov/39434431/
https://pubmed.ncbi.nlm.nih.gov/39434431/
https://pubmed.ncbi.nlm.nih.gov/39434431/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» 14. Cofrogliptin once every 2 weeks as add-on therapy to metformin versus daily linagliptin in
patients with type 2 diabetes in China: A randomized, double-blind, non-inferiority trial -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 15. Cofrogliptin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

 To cite this document: BenchChem. [Preclinical Pharmacological Profile of Cofrogliptin: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857050#preclinical-pharmacological-profile-of-
cofrogliptin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39308336/
https://pubmed.ncbi.nlm.nih.gov/39308336/
https://pubmed.ncbi.nlm.nih.gov/39308336/
https://synapse.patsnap.com/drug/5eb2591b001941a78d921867ceaf4248
https://www.benchchem.com/product/b10857050#preclinical-pharmacological-profile-of-cofrogliptin
https://www.benchchem.com/product/b10857050#preclinical-pharmacological-profile-of-cofrogliptin
https://www.benchchem.com/product/b10857050#preclinical-pharmacological-profile-of-cofrogliptin
https://www.benchchem.com/product/b10857050#preclinical-pharmacological-profile-of-cofrogliptin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10857050?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

